Teichomycin A2 factor 1
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Overview
Description
Teichomycin A2 factor 1 is a glycopeptide antibiotic produced by the actinobacterium Actinoplanes teichomyceticus. It was initially co-purified with moenomycin-like teichomycin from an uncommon sporangia-forming actinomycete. This compound is known for its potent antibacterial activity, particularly against multidrug-resistant Gram-positive pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Teichomycin A2 factor 1 involves complex biosynthetic pathways. The actinobacterium Actinoplanes teichomyceticus is cultured under specific conditions to produce the compound. The biosynthesis involves multiple gene clusters that direct the production of the glycopeptide structure .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Actinoplanes teichomyceticus. The fermentation conditions, including nutrient composition, temperature, and pH, are optimized to maximize yield. Post-fermentation, the compound is purified using chromatographic techniques to isolate the pure factor .
Chemical Reactions Analysis
Types of Reactions: Teichomycin A2 factor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Teichomycin A2 factor 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycopeptide biosynthesis and structure-activity relationships.
Biology: It serves as a tool to investigate bacterial cell wall synthesis and resistance mechanisms.
Medicine: It is employed in the development of new antibiotics and in the treatment of severe infections caused by multidrug-resistant bacteria.
Industry: It is used in the production of veterinary antibiotics and as a growth promoter in animal husbandry
Mechanism of Action
Teichomycin A2 factor 1 exerts its antibacterial effects by binding to the D-Ala-D-Ala terminus of lipid II, a crucial component in bacterial cell wall synthesis. This binding inhibits the final stages of peptidoglycan biosynthesis, leading to bacterial cell death. The compound targets the peptidoglycan glycosyltransferases involved in the penultimate step of bacterial cell wall biosynthesis .
Comparison with Similar Compounds
Teicoplanin: Another glycopeptide antibiotic produced by Actinoplanes teichomyceticus, known for its similar mechanism of action.
Vancomycin: A well-known glycopeptide antibiotic with a similar structure and mode of action.
Actaplanin: A glycopeptide antibiotic produced by Actinoplanes missouriensis, with a different glycosylation pattern
Uniqueness: Teichomycin A2 factor 1 is unique due to its specific glycosylation pattern and its potent activity against a broad spectrum of multidrug-resistant Gram-positive pathogens. Its biosynthetic pathway and regulatory mechanisms also distinguish it from other glycopeptide antibiotics .
Properties
Molecular Formula |
C88H95Cl2N9O33 |
---|---|
Molecular Weight |
1877.6 g/mol |
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(E)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C88H95Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h7-8,11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-6,9-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/b8-7+/t48-,57-,58-,59-,62-,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 |
InChI Key |
YMWQIYMUNZBOOV-SFRGEMKNSA-N |
Isomeric SMILES |
CCCCC/C=C/CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Canonical SMILES |
CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Origin of Product |
United States |
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